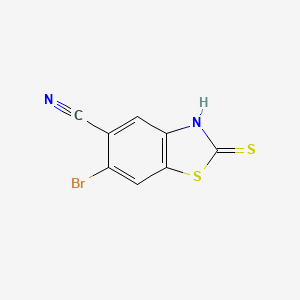
6-Bromo-5-cyano-2-mercaptobenzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-cyano-2-mercaptobenzothiazole is a chemical compound with the molecular formula C8H3BrN2S2 and a molecular weight of 271.16 . It is a compound of interest in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 6-Bromo-5-cyano-2-mercaptobenzothiazole consists of a benzothiazole core with bromo, cyano, and mercapto substituents . The InChI code for this compound is 1S/C8H3BrN2S2/c9-5-2-7-6 (1-4 (5)3-10)11-8 (12)13-7/h1-2H, (H,11,12) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
MBT and its derivatives, including those with halogen substitutions, are often synthesized and characterized for their potential use in various fields, such as materials science and pharmaceuticals. For instance, studies on the synthesis and characterization of thiourea and mercaptobenzothiazole derivatives highlight the importance of these compounds in developing anti-thyroid drugs and understanding their action mechanisms (Antoniadis et al., 2003)[https://consensus.app/papers/synthesis-characterization-ptui2-antoniadis/5f5594ac09fa5296acfd79a9ef04d93e/?utm_source=chatgpt]. This research area could be relevant for exploring the synthesis routes and characterization of 6-Bromo-5-cyano-2-mercaptobenzothiazole.
Antimicrobial and Antifouling Properties
The antimicrobial activity of MBT derivatives is well-documented, with studies demonstrating their effectiveness as biocides when immobilized in materials like layered double hydroxides (Kuznetsova et al., 2017)[https://consensus.app/papers/activity-2‐mercaptobenzothiazole-released-kuznetsova/240d02c72a6a55ae9206641083d9844e/?utm_source=chatgpt]. Such properties suggest potential applications of 6-Bromo-5-cyano-2-mercaptobenzothiazole in developing antifouling and antimicrobial coatings, especially in environmentally friendly formulations.
Corrosion Inhibition
MBT and its derivatives have been recognized as effective corrosion inhibitors for metals, including copper, in various environments (Finšgar & Merl, 2014)[https://consensus.app/papers/longterm-immersion-study-2mercaptobenzothiazole-copper-finšgar/7f683868c44652bebd34ed0347494363/?utm_source=chatgpt]. The structural modification of MBT, such as bromo and cyano substitutions, could influence its interaction with metal surfaces, potentially offering enhanced protection against corrosion.
Biological Activities and Drug Development
The broad spectrum of biological activities associated with MBT derivatives, including antimicrobial, antifungal, and anticancer properties, highlights their potential as pharmacological agents (Azam & Suresh, 2012)[https://consensus.app/papers/activities-2mercaptobenzothiazole-derivatives-review-azam/ea4e3dad0a815dc29fc61fef53a9299e/?utm_source=chatgpt]. Research into 6-Bromo-5-cyano-2-mercaptobenzothiazole could explore its utility in drug development, especially for targeting specific diseases based on the biological activities of its structural analogs.
Environmental and Industrial Applications
The utility of MBT derivatives in environmental and industrial applications, such as fungicides, insecticides, and vulcanization catalysts, is well-established (Dalal et al., 2005)[https://consensus.app/papers/synthesis-2mercaptobenzothiazole-dalal/b0aba9c7ef6e58c29c93da50ac49d5f7/?utm_source=chatgpt]. Exploring the applications of 6-Bromo-5-cyano-2-mercaptobenzothiazole in these areas could lead to the development of new materials and chemicals with improved performance and environmental sustainability.
Eigenschaften
IUPAC Name |
6-bromo-2-sulfanylidene-3H-1,3-benzothiazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S2/c9-5-2-7-6(1-4(5)3-10)11-8(12)13-7/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRUSVYIVKWKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=S)S2)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682076 |
Source


|
| Record name | 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-cyano-2-mercaptobenzothiazole | |
CAS RN |
1242336-64-6 |
Source


|
| Record name | 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)
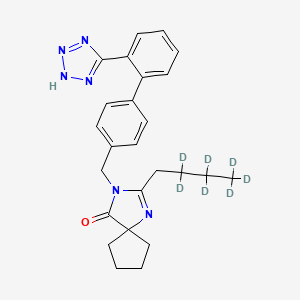
![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)
![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)
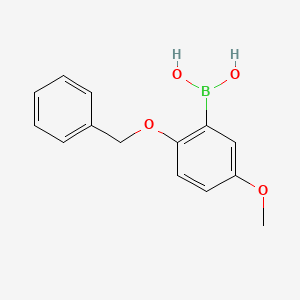

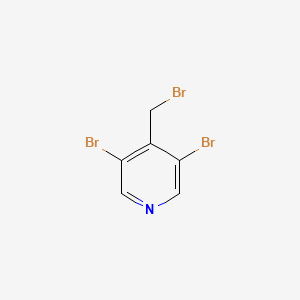
![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)
![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)
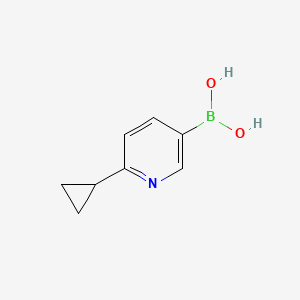
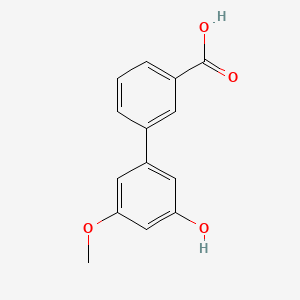
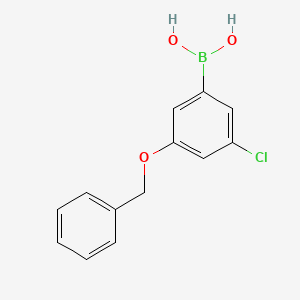

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)